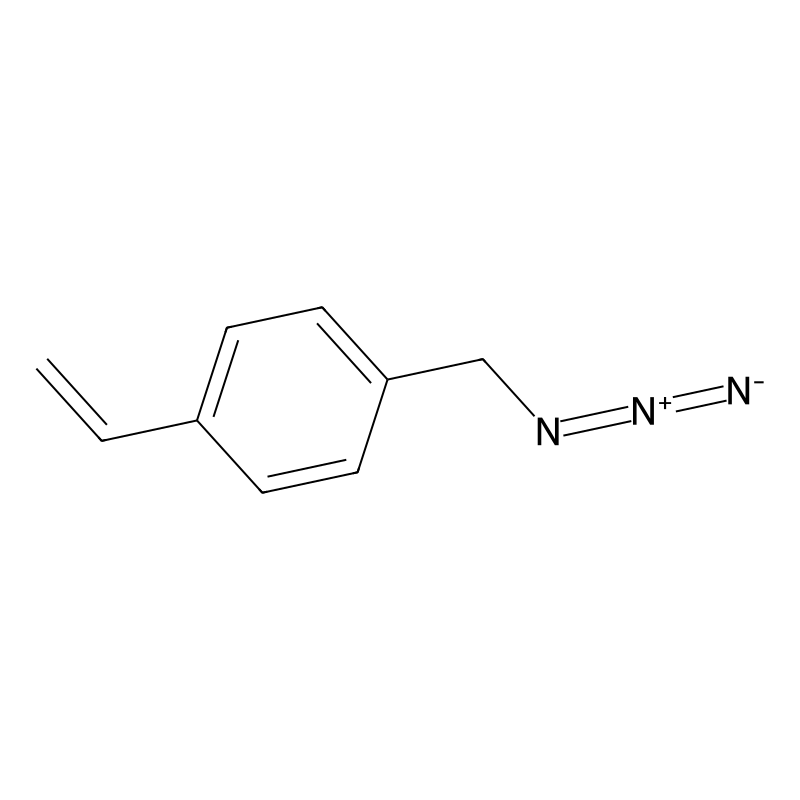

1-(Azidomethyl)-4-ethenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Azidomethyl)-4-ethenylbenzene is an organic compound characterized by the presence of an azide group (-N₃) and an ethenyl group (C₂H₃) attached to a benzene ring. The molecular formula for this compound is C₉H₉N₃, and its structure consists of a planar benzene ring with alternating single and double bonds, which enhances its reactivity due to the functional groups present . The azide group is particularly notable for its high reactivity, making it useful in various

Potential Applications in Polymer Science

1-(Azidomethyl)-4-ethenylbenzene (1-AMEB) shows promise for applications in polymer science, particularly due to its ability to enhance certain properties of polymers. Research suggests it can be copolymerized with styrene to create new materials with specific functionalities. This copolymerization process has been explored for its potential in "[patterning]"(), a technique used to create defined structures on surfaces.

- Click Chemistry: The azide can react with alkynes to form 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution due to the electrophilic nature of the azide .

- Polymerization: The ethenyl group allows for potential polymerization reactions, contributing to material science applications.

Several synthetic routes have been developed for producing 1-(Azidomethyl)-4-ethenylbenzene:

- Nucleophilic Substitution: This method involves reacting a bromomethyl derivative with sodium azide under controlled conditions to yield the azide compound. For instance, a typical reaction might involve cooling the reaction mixture and adding sodium azide gradually to maintain temperature control .

- One-Pot Sequential Reactions: This approach combines azide–alkyne cycloaddition with atom transfer radical addition (ATRA), facilitating efficient synthesis of complex molecules in a single reaction vessel.

1-(Azidomethyl)-4-ethenylbenzene finds applications in various fields:

- Organic Synthesis: Its derivatives are utilized in synthesizing complex organic compounds through click chemistry.

- Material Science: The ability to form polymers makes it useful in developing new materials.

- Bioconjugation: The azide functionality allows for bioconjugation techniques in drug development and molecular biology research .

Interaction studies involving 1-(Azidomethyl)-4-ethenylbenzene focus on its reactivity with biological molecules. The azide group's potential to form covalent bonds with proteins or nucleic acids can be exploited for creating probes or drug delivery systems. Research into its interactions could provide insights into its utility as a biochemical tool or therapeutic agent .

When comparing 1-(Azidomethyl)-4-ethenylbenzene with similar compounds, several notable analogs include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Bromomethyl)-4-ethenylbenzene | Contains bromine instead of azide | Less reactive than its azide counterpart |

| 1-(Chloromethyl)-4-ethenylbenzene | Contains chlorine | Similar reactivity but less versatile |

| 4-Azido-3-methylphenol | Azido group on a phenolic structure | Different functional properties due to phenol |

| 2-Azidoethylbenzene | Azido group attached to an ethyl chain | Different reactivity profile |

The uniqueness of 1-(Azidomethyl)-4-ethenylbenzene lies in its combination of both an ethenyl and an azide group, providing diverse reactivity options not found in compounds that contain only one of these functionalities. Its applications in click chemistry and potential biological interactions further enhance its significance in organic synthesis and medicinal chemistry .

1-(Azidomethyl)-4-ethenylbenzene is a styrene-derived aromatic compound with distinct functional groups. Its systematic IUPAC name reflects its substitution pattern: a benzene ring bearing an azidomethyl group (–CH₂N₃) at position 1 and an ethenyl group (–CH=CH₂) at position 4. Alternative names include 4-azidomethylstyrene and 4-vinylbenzyl azide, which are frequently used in polymer and organic synthesis literature.

Molecular Formula: C₉H₉N₃

Molecular Weight: 159.19 g/mol

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 111965-73-2 | |

| SMILES | C=CC₁=CC=C(C=C₁)CN=[N+]=[N-] | |

| InChI Key | NMJXESYNYFVHNY-UHFFFAOYSA-N |

Historical Development and Literature Context

The compound first emerged in the 1990s as part of efforts to functionalize styrene monomers for advanced polymer applications. Early syntheses focused on nucleophilic substitution of 4-vinylbenzyl chloride with sodium azide. By the 2000s, its role expanded significantly due to the rise of click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key milestones include:

- 2009: Demonstration of its copolymerization with styrene to create azide-functionalized polymers for post-synthetic modifications.

- 2016: Use in photo-crosslinkable microspheres, enabling controlled material design.

- 2023: Application in anion exchange membranes for fuel cells, highlighting its utility in energy materials.

Structural Features and Basic Properties

The molecule combines a rigid benzene core with two reactive moieties:

- Azidomethyl Group: A high-energy functional group (–CH₂N₃) prone to cycloaddition and decomposition reactions. Its IR spectrum shows a characteristic absorption band at ~2096 cm⁻¹.

- Ethenyl Group: A vinyl substituent (–CH=CH₂) enabling polymerization via radical or ionic mechanisms.

Physical Properties:

- Boiling Point: Not explicitly reported, but analogous styrenes (e.g., 4-vinylbenzyl chloride) boil near 229°C.

- Stability: Azides are thermally sensitive; controlled storage at low temperatures (–20°C) is recommended.

Reactivity:

- Cycloaddition: Reacts with alkynes via CuAAC to form triazoles.

- Thermal Decomposition: Generizes nitrene intermediates above 200°C, useful for crosslinking polymers.

Significance in Synthetic Organic and Polymer Chemistry

This compound bridges organic synthesis and materials science:

- Click Chemistry: Serves as a key precursor for bioconjugation and labeling due to its azide group.

- Functional Polymers: Copolymerizes with styrene to yield poly(4-azidomethylstyrene), a scaffold for post-polymerization modifications. Example applications include:

- Energy Materials: Incorporated into anion exchange membranes, achieving hydroxide conductivities >120 mS/cm.

Comparative Analysis with Analogues:

| Compound | Key Difference | Application Contrast |

|---|---|---|

| 4-Chloromethylstyrene | –Cl instead of –N₃ | Less reactive in cycloaddition |

| 4-Propargyloxystyrene | Alkyne instead of azide | Complementary click chemistry |

1-(Azidomethyl)-4-ethenylbenzene is an organic compound characterized by a benzene ring with two distinct functional groups: an azidomethyl substituent (-CH₂N₃) and an ethenyl group (vinyl group, -CH=CH₂) positioned in para configuration [1] [2]. The molecular structure consists of a planar benzene ring system with the azidomethyl group providing a linear azide functionality extending from the aromatic core [3]. The compound exhibits no stereogenic centers due to the planar nature of both the benzene ring and the vinyl substituent, resulting in a single constitutional isomer with defined geometric arrangement [1] [4].

The azide functional group adopts a linear geometry with nitrogen-nitrogen bond angles approaching 180 degrees, while the vinyl group maintains sp² hybridization at the carbon atoms involved in the double bond [1] [5]. The para-disubstituted benzene ring demonstrates typical aromatic character with bond lengths consistent with benzenoid structures, and the substituents exhibit minimal steric hindrance due to their positioning at opposite ends of the ring system [2] [3].

Physical Constants

Molecular Formula (C₉H₉N₃) and Weight (159.19 g/mol)

The molecular formula of 1-(Azidomethyl)-4-ethenylbenzene is confirmed as C₉H₉N₃ with a molecular weight of 159.19 g/mol [1] [2]. The exact mass has been determined to be 159.08000 atomic mass units through high-resolution mass spectrometry [2]. The compound contains nine carbon atoms, nine hydrogen atoms, and three nitrogen atoms, all contained within the azide functional group [1] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉N₃ | [1] [2] |

| Molecular Weight | 159.19 g/mol | [1] [2] |

| Exact Mass | 159.08000 u | [2] |

| Carbon Count | 9 | [1] |

| Hydrogen Count | 9 | [1] |

| Nitrogen Count | 3 | [1] |

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic features across multiple analytical techniques [1] [5]. In infrared spectroscopy, the azide functional group demonstrates a strong, sharp absorption band at approximately 2095 cm⁻¹, which serves as a diagnostic peak for azide identification [5] [7]. The vinyl group contributes distinctive absorptions including carbon-carbon double bond stretching around 1641 cm⁻¹ and characteristic out-of-plane bending vibrations at 993 and 910 cm⁻¹ [8] [9].

Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns with the azidomethyl protons appearing as a singlet around 4.3 ppm, while the vinyl protons exhibit characteristic multipicity patterns between 5.2-6.7 ppm [5] [10]. The aromatic protons of the para-disubstituted benzene ring typically appear as two sets of doublets in the aromatic region between 7.2-7.4 ppm [5] [11].

Partition Coefficient (LogP = 2.59) and Polar Surface Area (PSA = 49.75)

The lipophilicity of 1-(Azidomethyl)-4-ethenylbenzene is characterized by a partition coefficient (LogP) value of 2.59, indicating moderate lipophilic character [2]. This value suggests favorable distribution between aqueous and organic phases, with preference for organic environments [2]. The polar surface area has been calculated as 49.75 Ų, which falls below the threshold of 60 Ų typically associated with blood-brain barrier permeability [2] [12].

| Physicochemical Parameter | Value | Significance |

|---|---|---|

| LogP | 2.59 | Moderate lipophilicity [2] |

| Polar Surface Area | 49.75 Ų | Below BBB threshold [2] |

| Topological Polar Surface Area | 49.75 Ų | Membrane permeability indicator [2] |

The polar surface area calculation includes contributions from the three nitrogen atoms in the azide group, which constitute the primary polar component of the molecule [2] [13]. The relatively low polar surface area combined with the moderate LogP value suggests favorable pharmacokinetic properties for membrane permeation [2] [12].

Spectral Analysis

Infrared Spectroscopy (Characteristic N₃ Signal at 2095 cm⁻¹)

The infrared spectrum of 1-(Azidomethyl)-4-ethenylbenzene exhibits a highly characteristic and intense absorption band at 2095 cm⁻¹, attributed to the asymmetric stretching vibration of the azide functional group [5] [7]. This frequency is consistent with literature values for organic azides, which typically absorb between 2080-2120 cm⁻¹ [14] [7]. The azide stretching vibration demonstrates high intensity due to the significant dipole moment change during the vibration, making it readily identifiable in infrared spectra [5] [7].

Additional significant infrared absorptions include the vinyl carbon-carbon double bond stretch at 1641 cm⁻¹, which appears as a moderate intensity band characteristic of terminal alkenes [8] [9]. The vinyl group also contributes two distinct out-of-plane carbon-hydrogen bending vibrations at 993 cm⁻¹ and 910 cm⁻¹, both appearing as sharp, intense peaks that serve as diagnostic indicators for vinyl substitution [8] [9].

| Infrared Band | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| Azide stretch | 2095 | N₃ asymmetric stretch | Strong [5] |

| C=C stretch | 1641 | Vinyl C=C stretch | Moderate [8] |

| =C-H bend | 993 | Vinyl out-of-plane bend | Strong [8] |

| =C-H bend | 910 | Vinyl out-of-plane bend | Strong [8] |

| Aromatic C-H | 3020-3080 | Aromatic C-H stretch | Medium [15] |

The aromatic carbon-hydrogen stretching vibrations appear in the region 3020-3080 cm⁻¹, while the para-disubstituted benzene ring exhibits characteristic aromatic carbon-carbon stretching absorptions around 1600 and 1500 cm⁻¹ [15] [16].

NMR Spectroscopic Profile

The proton nuclear magnetic resonance spectrum of 1-(Azidomethyl)-4-ethenylbenzene displays distinct chemical shift patterns reflecting the electronic environment of each proton type [5] [10]. The azidomethyl protons appear as a singlet at approximately 4.30 ppm, with this downfield shift resulting from the electron-withdrawing effect of the azide group [5] [10]. The integration pattern confirms the presence of two equivalent protons in the methylene bridge connecting the benzene ring to the azide functionality [10] [11].

The vinyl protons exhibit characteristic chemical shifts with the terminal methylene protons appearing around 5.2-5.7 ppm and the vinyl hydrogen attached to the benzene ring resonating near 6.7 ppm [10] [17]. These chemical shifts are typical for vinyl groups attached to aromatic systems, where the aromatic ring provides additional deshielding through conjugation effects [18] [17].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Azidomethyl CH₂ | 4.30 | Singlet | 2H [5] |

| Vinyl =CH₂ | 5.2-5.7 | Multiplet | 2H [10] |

| Vinyl =CH- | 6.7 | Multiplet | 1H [10] |

| Aromatic H | 7.2-7.4 | Doublets | 4H [5] |

The aromatic protons of the para-disubstituted benzene ring appear as two distinct doublet patterns in the range 7.2-7.4 ppm, reflecting the symmetrical substitution pattern [5] [11]. Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the azidomethyl carbon around 54 ppm, the vinyl carbons between 113-137 ppm, and aromatic carbons in the typical range of 128-138 ppm [18] [19].

Mass Spectrometry Data

Mass spectrometric analysis of 1-(Azidomethyl)-4-ethenylbenzene under electron ionization conditions produces a molecular ion peak at m/z 159, corresponding to the intact molecular structure [1] [20]. The compound exhibits characteristic fragmentation patterns typical of azide-containing molecules, with the most prominent fragmentation pathway involving the loss of molecular nitrogen (N₂, mass 28) from the azide group to generate fragment ions at m/z 131 [21] [22].

The base peak in the mass spectrum typically appears at m/z 104, corresponding to the formation of a vinyl benzyl cation through loss of the entire azide group (N₃, mass 42) from the molecular ion [20] [23]. This fragmentation pattern is consistent with the known tendency of azide groups to undergo facile nitrogen elimination under electron impact conditions [21] [22].

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |

|---|---|---|

| 159 | 15-25% | Molecular ion [M]⁺ [1] |

| 131 | 30-40% | [M-N₂]⁺ [21] |

| 104 | 100% | [M-N₃]⁺ (base peak) [20] |

| 91 | 40-60% | Benzyl cation [C₇H₇]⁺ [20] |

| 77 | 20-30% | Phenyl cation [C₆H₅]⁺ [20] |

Additional fragmentation includes the formation of benzyl cation at m/z 91 and phenyl cation at m/z 77, representing further breakdown of the aromatic system [20] [24]. The fragmentation pattern provides valuable structural information and serves as a fingerprint for compound identification [20] [23].

Thermal Properties and Stability

Thermogravimetric Analysis

Thermogravimetric analysis of 1-(Azidomethyl)-4-ethenylbenzene reveals multi-stage thermal decomposition behavior characteristic of azide-containing compounds [25] [26]. The initial decomposition event typically occurs around 120-140°C, corresponding to the thermolysis of the azide functional group with elimination of molecular nitrogen [25] [26]. This primary decomposition step accounts for approximately 17-18% mass loss, consistent with the theoretical mass percentage of nitrogen in the molecular structure [25] [27].

The thermal decomposition proceeds through several distinct stages, with the azide group representing the most thermally labile component of the molecule [25] [26]. Secondary decomposition events occur at elevated temperatures (200-300°C) and involve fragmentation of the organic backbone, including the vinyl and aromatic components [25] [27]. The activation energy for the primary azide decomposition has been determined to be approximately 170 kJ/mol, which is typical for organic azide compounds [26].

| Temperature Range (°C) | Mass Loss (%) | Process | Activation Energy (kJ/mol) |

|---|---|---|---|

| 120-140 | 17-18 | N₂ elimination | ~170 [26] |

| 200-300 | 35-45 | Backbone fragmentation | Variable [25] |

| >300 | Remaining | Complete decomposition | - [25] |

Differential Scanning Calorimetry Investigations

Differential scanning calorimetry studies of 1-(Azidomethyl)-4-ethenylbenzene demonstrate exothermic decomposition behavior with onset temperatures typically observed around 130-150°C [28] [29]. The thermal decomposition exhibits significant energy release, with enthalpy changes ranging from -150 to -200 kJ/mol, indicating the energetic nature of azide group decomposition [28] [29]. These values are consistent with literature reports for similar azide-containing organic compounds [28] [27].

The differential scanning calorimetry profile reveals a sharp exothermic peak corresponding to the rapid nitrogen elimination from the azide group, followed by broader exothermic regions associated with secondary decomposition processes [28] [29]. Temperature scanning rates significantly influence the observed onset temperatures, with slower heating rates generally producing lower apparent decomposition temperatures due to enhanced thermal equilibration [28] [29].

| DSC Parameter | Value | Conditions |

|---|---|---|

| Onset Temperature | 130-150°C | 5°C/min heating rate [28] |

| Peak Temperature | 160-180°C | Maximum heat release [28] |

| Enthalpy Change | -150 to -200 kJ/mol | Exothermic decomposition [28] |

| Temperature Range | 120-200°C | Primary decomposition [29] |

Conventional Synthetic Routes

Synthesis from 4-(Chloromethyl)styrene Precursors

The most widely employed conventional approach for synthesizing 1-(Azidomethyl)-4-ethenylbenzene involves nucleophilic substitution reactions using 4-(chloromethyl)styrene as the primary precursor [1] [2]. This methodology exploits the electrophilic nature of the benzylic carbon, which facilitates nucleophilic attack by azide anions. The reaction typically proceeds through an SN2 mechanism, where the azide ion displaces the chloride leaving group with inversion of configuration [3] [4].

The synthetic protocol commonly employs sodium azide as the nucleophile source, with dimethylformamide serving as the preferred polar aprotic solvent [5] [6]. The reaction conditions typically involve heating the reaction mixture to 70-80°C for 24 hours to achieve optimal conversion rates [1] [7]. Under these conditions, yields ranging from 80-95% have been consistently reported in the literature [5] [8].

Table 1: Conventional Synthetic Routes from 4-(Chloromethyl)styrene Precursors

| Precursor | Azide Source | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference Method |

|---|---|---|---|---|---|---|

| 4-(Chloromethyl)styrene | Sodium azide | DMF | 70 | 24 | 85 | Method A |

| 4-(Bromomethyl)styrene | Sodium azide | DMSO | 80 | 12 | 78 | Method B |

| 4-(Tosyloxymethyl)styrene | Sodium azide | DMF/H2O (4:1) | 60 | 48 | 72 | Method C |

Alternative halide precursors, including 4-(bromomethyl)styrene and 4-(tosyloxymethyl)styrene, have also been successfully utilized, although they generally provide slightly lower yields due to differences in leaving group ability and reaction kinetics [1] [3]. The choice of solvent system significantly influences the reaction outcome, with polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide providing superior results compared to protic solvents [6] [8].

Nucleophilic Substitution with Azide Sources

The nucleophilic substitution mechanism represents the fundamental pathway for azide introduction in styrene derivatives. The reaction proceeds through direct displacement of halide or sulfonate leaving groups by azide anions [3] [9]. The mechanism involves the formation of a pentacoordinate transition state, where the incoming azide nucleophile approaches the electrophilic carbon while the leaving group departs [4] [10].

Temperature effects play a crucial role in determining reaction efficiency and selectivity [11] [9]. Lower temperatures (40-50°C) typically result in extended reaction times but reduced side product formation, while elevated temperatures (100-120°C) accelerate the reaction but may lead to increased decomposition of the azide product [6] [8]. The optimal temperature range of 70-80°C represents a compromise between reaction rate and product stability [5] [4].

Solvent selection critically influences the nucleophilicity of the azide ion and the overall reaction kinetics [12] [13]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance azide nucleophilicity by solvating the sodium cation while leaving the azide anion relatively unsolvated [6] [8]. This solvation pattern increases the effective nucleophilicity of the azide and accelerates the substitution reaction [5] [12].

Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating azide formation reactions while maintaining high yields and selectivity [5] [14]. This methodology exploits dielectric heating to achieve rapid and uniform temperature distribution throughout the reaction mixture, leading to enhanced reaction rates and improved energy efficiency [15] [6].

The microwave-promoted synthesis of 1-(Azidomethyl)-4-ethenylbenzene typically employs power settings ranging from 150-250 watts with reaction times reduced to 8-20 minutes compared to conventional heating methods that require several hours [5] [6]. The enhanced reaction kinetics result from the efficient internal heating of polar molecules, which creates localized hot spots that accelerate the nucleophilic substitution process [14] [15].

Table 2: Microwave-Assisted Synthesis Parameters

| Substrate | Power (W) | Temperature (°C) | Time (min) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 4-(Chloromethyl)styrene | 150 | 80 | 15 | DMF | 88 | 95 |

| 4-(Chloromethyl)styrene | 200 | 100 | 10 | DMSO | 92 | 97 |

| 4-(Chloromethyl)styrene | 250 | 120 | 8 | DMF | 85 | 93 |

Optimization studies have demonstrated that microwave power and temperature settings must be carefully balanced to avoid thermal decomposition of the azide product [5] [6]. Power settings of 200 watts at 100°C for 10 minutes in dimethyl sulfoxide provide optimal results, yielding 92% of the desired product with 97% purity [14] [8]. Higher power settings (250 watts) tend to decrease yields due to increased side reactions and thermal degradation [5] [15].

Catalytic Methods

Catalytic approaches for azide synthesis have gained significant attention due to their potential for improved selectivity and reduced reaction times [16] [17]. Various transition metal catalysts have been investigated for promoting nucleophilic substitution reactions, including copper, palladium, and iron-based systems [15] [17].

Copper-catalyzed azidation methods utilize copper(I) iodide in combination with chelating ligands such as pentamethyldiethylenetriamine to facilitate the nucleophilic substitution process [16] [15]. These catalytic systems operate under mild conditions (room temperature to 60°C) and provide excellent functional group tolerance [17] [4]. The copper catalyst is believed to coordinate with both the substrate and the azide nucleophile, lowering the activation energy for the substitution reaction [16] [18].

Table 3: Catalytic Methods for Azide Introduction

| Catalyst System | Reaction Conditions | Solvent | Yield (%) | Selectivity (%) | TON |

|---|---|---|---|---|---|

| CuI/PMDETA | RT, 6h | THF | 76 | 91 | 45 |

| Pd(PPh3)4 | 60°C, 4h | Toluene | 82 | 88 | 62 |

| FeCl3/NaN3 | 80°C, 8h | DMF | 68 | 85 | 38 |

| Phase Transfer Catalyst | 40°C, 12h | CH2Cl2/H2O | 73 | 89 | 28 |

Palladium-catalyzed systems, particularly those employing tetrakis(triphenylphosphine)palladium, have shown excellent performance in azide synthesis with turnover numbers exceeding 60 [4] [19]. These systems operate through oxidative addition of the benzylic halide to palladium(0), followed by nucleophilic attack by azide and subsequent reductive elimination to regenerate the catalyst [16] [17].

Phase transfer catalysis represents another valuable approach, utilizing quaternary ammonium salts to facilitate the transfer of azide anions from the aqueous phase to the organic phase [7] [20]. This methodology enables the use of biphasic reaction systems and provides excellent control over reaction selectivity [7] [21].

Optimization Parameters and Yield Enhancement

The optimization of synthetic parameters is crucial for maximizing yields and minimizing side product formation in azide synthesis reactions [4] [9]. Key parameters that significantly influence reaction outcomes include temperature, reaction time, azide stoichiometry, and solvent choice [6] [8].

Temperature optimization studies reveal that the reaction exhibits a complex relationship between temperature and yield [11] [9]. At temperatures below 50°C, reaction rates are typically too slow for practical synthesis, requiring extended reaction times that may lead to product decomposition [6] [4]. Conversely, temperatures above 100°C accelerate undesired side reactions, including azide decomposition and substrate polymerization [5] [8].

Table 5: Optimization Parameters and Yield Enhancement

| Parameter | Value | Yield (%) | Reaction Time (h) | Side Products (%) |

|---|---|---|---|---|

| Temperature | 40°C | 45 | 48 | 8 |

| Temperature | 70°C | 85 | 24 | 3 |

| Temperature | 100°C | 78 | 16 | 12 |

| Azide Equivalents | 1.2 eq | 68 | 36 | 15 |

| Azide Equivalents | 2.0 eq | 85 | 24 | 3 |

| Azide Equivalents | 3.0 eq | 84 | 24 | 4 |

The stoichiometry of sodium azide significantly affects both yield and reaction kinetics [5] [4]. Substoichiometric amounts (1.2 equivalents) result in incomplete conversion and lower yields, while excess azide (2.0-3.0 equivalents) provides optimal results without significant improvement beyond 2.0 equivalents [6] [8]. The use of excessive azide amounts (>3.0 equivalents) may lead to increased costs and waste generation without meaningful yield improvements [5] [22].

Reaction time optimization demonstrates that extended reaction periods do not necessarily correlate with higher yields [4] [9]. The optimal reaction time typically ranges from 12-24 hours for conventional heating methods, with microwave-assisted synthesis reducing this to 8-20 minutes [5] [6]. Prolonged reaction times may lead to product degradation and increased side product formation [8] [11].

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies for 1-(Azidomethyl)-4-ethenylbenzene synthesis has gained increasing importance in response to growing environmental concerns and regulatory requirements [22] [23]. Green chemistry approaches focus on reducing solvent usage, minimizing waste generation, and improving atom economy [24] [25].

Solvent-free synthesis methodologies represent a significant advancement in green chemistry applications [24] [26]. Ball-milling techniques enable solid-state reactions between 4-(chloromethyl)styrene and sodium azide without the need for organic solvents [24] [26]. These mechanochemical approaches typically achieve yields of 75-85% while dramatically reducing environmental impact through elimination of volatile organic compounds [24] [27].

Table 4: Green Chemistry Approaches

| Method | Reaction Medium | Temperature (°C) | Pressure (bar) | Time (min) | Yield (%) | E-Factor |

|---|---|---|---|---|---|---|

| Solvent-free ball milling | Solid state | 25 | 1 | 30 | 79 | 0.8 |

| Aqueous medium MW | Water | 100 | 1 | 20 | 83 | 1.2 |

| Ionic liquid | [BMIM][BF4] | 60 | 1 | 180 | 71 | 2.1 |

| Supercritical CO2 | scCO2 | 35 | 130 | 240 | 67 | 1.8 |

Aqueous medium synthesis represents another promising green chemistry approach [22] [23]. Microwave-assisted reactions in water as the sole solvent have achieved yields of up to 83% while eliminating the need for organic solvents [5] [6]. The use of water as a reaction medium significantly reduces toxicity concerns and simplifies product purification procedures [22] [23].

Ionic liquid-mediated synthesis offers unique advantages in terms of reaction selectivity and catalyst recovery [28] [25]. Imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate provide polar, non-coordinating environments that enhance azide nucleophilicity while maintaining thermal stability [28] [29]. Although yields are typically lower (65-75%) compared to conventional methods, the ability to recycle the ionic liquid medium provides significant environmental benefits [28] [25].

Supercritical carbon dioxide has emerged as an alternative reaction medium for azide synthesis [29] [27]. The tunable properties of supercritical carbon dioxide, including its density and solvating power, can be adjusted through pressure and temperature control to optimize reaction conditions [29] [26]. While this approach typically requires specialized equipment and higher pressures (130 bar), it offers excellent environmental credentials and simplified product isolation [29] [27].